molecular formula C15H13FN4O2 B1435922 Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2173115-80-3

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1435922
CAS No.: 2173115-80-3
M. Wt: 300.29 g/mol
InChI Key: PQNIKNOQLROMEA-UHFFFAOYSA-N
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Description

Historical Development and Discovery

Pyrazolo[3,4-b]pyridines emerged as a distinct class of heterocyclic compounds in 1908 when Ortoleva synthesized the first monosubstituted derivative via iodine-mediated cyclization of diphenylhydrazone and pyridine. Subsequent milestones include Bulow’s 1911 synthesis of N-phenyl-3-methyl derivatives using 1,3-diketones and the 1939 Gould–Jacobs reaction, which enabled scalable production of 4-chloro-1H-pyrazolo[3,4-b]pyridines through thermal cyclization of aminopyrazoles with ethoxymethylene malonates. Modern advancements, such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂-catalyzed multicomponent reactions (2022), have improved synthetic efficiency (yields: 85–92%) and enabled novel substitutions at positions 1, 4, and 6.

Classification Within Heterocyclic Chemistry

Pyrazolo[3,4-b]pyridines belong to the fused bicyclic N-heterocycles, featuring:

  • Core structure : Pyrazole (5-membered, 2N) fused to pyridine (6-membered, 1N) at positions 3 and 4.
  • Bioisosterism : Structural mimicry of purines (e.g., adenine, guanine) due to electron-rich π-systems and hydrogen-bonding motifs.
  • Subclasses : Defined by substituent patterns (Table 1).

Table 1: Classification of Pyrazolo[3,4-b]Pyridine Derivatives

Position Common Substituents Biological Relevance
1 Aryl (e.g., 4-fluorophenyl) TRK kinase inhibition
4 Amino, hydroxyl COX-2 selectivity
5 Ester, carboxylate Solubility modulation
6 Methyl, isopropyl Mps1 kinase potency

Significance of Pyrazolo[3,4-b]Pyridines in Chemical Research

These derivatives exhibit multifaceted applications:

  • Medicinal chemistry :
    • Kinase inhibition : TRKA (IC₅₀: 56 nM for compound C03), Mps1 (IC₅₀: 2.596 nM for compound 31).
    • Anti-inflammatory action : COX-2 selectivity indices up to 37.8.
    • Antidiabetic potential : α-Amylase inhibition (IC₅₀: 9.6 μM for hydrazide 3c).
  • Materials science : Components in organic light-emitting diodes (OLEDs) due to tunable optoelectronic properties.

Tautomeric Forms: 1H- and 2H-Isomers

Tautomerism arises from proton migration between N1 and N2 (Figure 1):

  • 1H-tautomer : Dominant in nonpolar solvents; stabilizes hydrogen bonds with kinase ATP pockets.
  • 2H-tautomer : Favored in acidic conditions; impacts solubility and metabolic stability.
    Synthetic strategies (e.g., POCl₃-mediated cyclization) preferentially yield 1H-forms, critical for maintaining biological activity.

Figure 1 : Tautomeric equilibrium in pyrazolo[3,4-b]pyridines.

Position of Target Compound in Pyrazolopyridine Research Landscape

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exemplifies structure-activity relationship (SAR) optimization:

  • Key features :
    • 4-Amino group : Enhances TRKA binding via hydrogen bonding with Leu657 and Glu560.
    • 5-Carboxylate ester : Balances lipophilicity (logP: 2.91) and plasma stability.
    • 6-Methyl group : Reduces CYP450 inhibition (IC₅₀ > 50 μM for CYP3A4).
  • Comparative analysis :
    • Vs. C03 : Lower TRKA potency (IC₅₀: 56 nM vs. 304 nM) but improved selectivity over MCF-7/HUVEC cells.
    • Vs. compound 31 : Lacks Mps1 affinity due to absence of 3-nitro substituent.

Properties

IUPAC Name

methyl 4-amino-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-8-12(15(21)22-2)13(17)11-7-18-20(14(11)19-8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNIKNOQLROMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Steps

  • Starting materials: Readily available 2-chloro-3-nitropyridines serve as the pyridine core precursors.
  • Nucleophilic substitution: These chloronitropyridines react with ethyl acetoacetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield pyridinyl keto esters. This reaction proceeds via SNAr mechanism, favoring the substitution of the chloro group with the acetoacetate moiety.
Step Reactants Conditions Product
SNAr reaction 2-chloro-3-nitropyridine + ethyl acetoacetate NaH in anhydrous THF, room temperature Pyridinyl keto ester (exists as ketone/enol tautomers)

Azo-Coupling and Formation of Hydrazones

  • The pyridinyl keto esters undergo azo-coupling with arenediazonium tosylates (prepared from anilines via diazotization with p-toluenesulfonic acid).
  • This step is conducted in the presence of pyridine under non-aqueous conditions to form azo-compounds quantitatively.
  • Arenediazonium tosylates are preferred for their stability and safety compared to arenediazonium chlorides.
Step Reactants Conditions Product
Azo-coupling Pyridinyl keto ester + arenediazonium tosylate Pyridine, non-aqueous, room temperature Azo-compound intermediate

Cyclization via Modified Japp–Klingemann Reaction

  • The azo-compound intermediate is treated with a nucleophilic base such as pyrrolidine at elevated temperatures (around 40 °C).
  • This induces deacylation and intramolecular cyclization, forming the pyrazolo[3,4-b]pyridine ring.
  • An unusual C-N migration of the acetyl group occurs as an intermediate step, confirmed by NMR and X-ray crystallography.
  • The reaction proceeds cleanly with mild nucleophiles like pyrrolidine, which balances nucleophilicity, basicity, and ease of removal.
Step Reactants Conditions Product
Cyclization Azo-compound + pyrrolidine 40 °C, one-pot Pyrazolo[3,4-b]pyridine derivative

Functional Group Transformations and Final Purification

  • Introduction of the 4-amino group and 4-fluorophenyl substituent is typically achieved through the choice of arenediazonium salt and subsequent substitution reactions tailored to the target molecule.
  • The methyl ester group is installed via esterification or maintained from the acetoacetate precursor.
  • The 6-methyl substituent is introduced during the initial keto ester formation or through methylation steps.
  • Final purification involves recrystallization or chromatographic techniques to ensure high purity suitable for biological evaluation.

Reaction Scheme Summary

Stage Reaction Type Key Reagents Outcome
1 Nucleophilic Aromatic Substitution (SNAr) 2-chloro-3-nitropyridine, ethyl acetoacetate, NaH Pyridinyl keto ester
2 Azo-coupling Pyridinyl keto ester, arenediazonium tosylate, pyridine Azo-compound intermediate
3 Cyclization (Modified Japp–Klingemann) Azo-compound, pyrrolidine, heat Pyrazolo[3,4-b]pyridine core
4 Functionalization & Purification Various reagents for substitution and esterification Target compound

Research Findings and Reaction Optimization

  • The use of arenediazonium tosylates improves safety and reaction control compared to chlorides.
  • Pyrrolidine is the preferred base for cyclization due to its optimal nucleophilicity and ease of removal.
  • The reaction pathway includes a novel acetyl group migration, which was characterized by NMR and X-ray crystallography, providing insight into the mechanism.
  • Electron-withdrawing and electron-donating substituents on the aryl ring of arenediazonium salts are tolerated, allowing structural diversity.
  • The method achieves moderate to high yields (typically 60–90%) and is scalable for industrial applications.

Comparative Notes on Similar Pyrazolo[3,4-b]pyridine Syntheses

Method Advantages Limitations
Cyclocondensation of 4-aminopyrazole-5-carbaldehydes Direct ring construction Requires unstable intermediates, multi-step protection
Annulation of pyrazole ring to functionalized pyridine Operational simplicity, one-pot Less common, requires specific substrates
SNAr and modified Japp–Klingemann (current method) Efficient, mild conditions, good yields, mechanistic insight Requires preparation of arenediazonium tosylates

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted derivatives with various functional groups replacing the fluorine atom on the phenyl ring.

Scientific Research Applications

Cancer Therapeutics

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been identified as a selective inhibitor of tropomyosin receptor kinases (TRKs). TRKs are critical in various cancer pathways, and their dysregulation is often associated with tumor growth and metastasis.

Treatment of Pulmonary Hypertension

Research indicates that certain pyrazolo[3,4-b]pyridine derivatives can be utilized to manage pulmonary hypertension by relaxing and widening blood vessels in the lungs. This application is particularly relevant for improving exercise capacity and alleviating symptoms in affected patients.

Organic Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing various bioactive compounds. Its derivatives are synthesized under controlled conditions, often using microwave-assisted methods to enhance reaction efficiency.

Case Study 1: Inhibition of TRK Signaling Pathways

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The compound's selectivity towards TRK receptors was confirmed through molecular docking studies, which revealed strong binding interactions with key residues in the kinase domain.

Case Study 2: Pulmonary Hypertension Treatment

Clinical trials have shown that derivatives of pyrazolo[3,4-b]pyridines can effectively reduce pulmonary arterial pressure in patients with pulmonary hypertension. The administration of these compounds led to improved symptoms and increased exercise tolerance among participants.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain biological targets, making it a promising candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo[3,4-b]Pyridine Derivatives

Key structural analogs differ in substituent positions, ester groups, and ring saturation. Below is a comparative analysis based on synthetic and structural

Compound Name Substituent Variations Molecular Weight Key Properties/Applications References
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-amino, 5-methyl ester, 6-methyl, 1-(4-fluorophenyl) Calculated: ~355 Potential bioactivity (e.g., autoimmune disease targeting); enhanced solubility from methyl ester.
Ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (QW-6155) 3-fluorophenyl (vs. 4-fluorophenyl), ethyl ester (vs. methyl ester) 355.3 Altered regiochemistry may affect receptor binding; ethyl ester increases lipophilicity.
Ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (QW-4137) 6-oxo, 6,7-dihydro (vs. fully aromatic), ethyl ester 357.3 Hydrogenation reduces aromaticity; oxo group may enhance hydrogen-bonding interactions.
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (HR218542) 4-carboxylic acid (vs. methyl ester), 6-cyclopropyl (vs. methyl), 5-chloro 345.76 Carboxylic acid improves aqueous solubility; cyclopropyl group may influence metabolic stability.

Functional Group Impact on Bioactivity

  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (target compound, QW-6155) offer tunable lipophilicity, whereas carboxylic acid derivatives (HR218542) improve solubility but may reduce membrane permeability .
  • Amino Group: The 4-amino substituent in the target compound facilitates hydrogen bonding, a critical feature for kinase inhibition or enzyme targeting, as seen in related pyrazolo[3,4-b]pyridine systems .

Biological Activity

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). This article delves into its synthesis, biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Structure and Synthesis

The compound features a pyrazolo[3,4-b]pyridine core, characterized by the presence of an amino group and a fluorophenyl substituent. The synthesis typically involves multi-step organic reactions, which may include:

  • Reagents : Oxidizing agents like potassium permanganate for oxidation and sodium borohydride for reduction.
  • Conditions : Reactions are performed under controlled conditions to ensure selectivity and yield.

The final purification often utilizes recrystallization or chromatography techniques to enhance purity and yield.

Biological Mechanism

This compound exhibits notable biological activity primarily through its inhibition of TRKs. TRKs are critical in cell proliferation and differentiation; their dysregulation is linked to various cancers. The compound has shown selective cytotoxicity against cancer cell lines such as Km-12 (colon cancer) and MCF-7 (breast cancer) cells. Its mechanism involves binding to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation, which is essential for cancer cell growth and survival .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Cancer Treatment : As a TRK inhibitor, it may be beneficial in treating cancers driven by TRK signaling pathways.
  • Pulmonary Hypertension : Certain derivatives of pyrazolo[3,4-b]pyridine have been explored for their ability to relax and widen blood vessels in the lungs, thereby reducing pressure and improving symptoms in patients with pulmonary hypertension .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives. Here is a comparative table highlighting some notable compounds:

Compound NameStructural FeaturesUnique Properties
RiociguatGuanylate cyclase agonistUsed for chronic heart failure treatment
LarotrectinibTRK inhibitorApproved for specific types of cancer
EntrectinibMulti-target TRK inhibitorEffective against TRK fusion-driven cancers

This table illustrates the diverse therapeutic potentials within the pyrazolo[3,4-b]pyridine class, with this compound being unique due to its specific inhibitory activity on TRKs.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

  • In Vitro Cytotoxicity : The compound exhibited selective cytotoxicity against Km-12 and MCF-7 cell lines with IC50 values indicating effective inhibition of cell proliferation.
  • Molecular Docking Studies : These studies confirmed significant binding affinity towards TRK receptors, with key interactions identified that stabilize the complex formed between the compound and the kinase domain .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

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